molecular formula C10H11IO B033575 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran CAS No. 107616-56-8

3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran

Cat. No. B033575
M. Wt: 274.1 g/mol
InChI Key: WUBBCYRDJZNINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran, also known as DIBMP, is a synthetic compound that has been widely used in scientific research. It is a derivative of coumarin, a natural compound found in many plants, and has been shown to have a variety of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran is not fully understood, but it is believed to act as a reactive oxygen species (ROS) generator. This means that it can induce oxidative stress in cells, leading to DNA damage and cell death. It has also been shown to interact with proteins involved in DNA repair and cell signaling pathways.

Biochemical And Physiological Effects

3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran has been shown to have a variety of biochemical and physiological effects, including inducing DNA damage and cell death, altering protein-protein interactions, and affecting cell signaling pathways. It has also been shown to have antioxidant properties, protecting cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran in lab experiments is its high purity and stability, making it a reliable tool for research. However, its reactive nature and potential for inducing oxidative stress can also be a limitation, requiring careful handling and control in experiments.

Future Directions

There are many potential future directions for research involving 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran. One area of interest is its use as a tool for studying DNA damage and repair mechanisms, as well as its potential as a therapeutic agent for cancer treatment. It may also have applications in the development of new fluorescent probes for imaging cellular structures and in the study of protein-protein interactions. Further research is needed to fully understand the mechanisms of action of 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran involves the reaction of 4-hydroxycoumarin with iodomethane in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran. This method has been optimized to produce high yields of pure 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran and has been used in many research studies.

Scientific Research Applications

3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran has been used in a variety of scientific research studies, including as a fluorescent probe for imaging cellular structures, as a tool for investigating protein-protein interactions, and as a substrate for enzymatic reactions. It has also been used in studies of DNA damage and repair, as well as in studies of the effects of oxidative stress on cells.

properties

CAS RN

107616-56-8

Product Name

3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran

Molecular Formula

C10H11IO

Molecular Weight

274.1 g/mol

IUPAC Name

4-(iodomethyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C10H11IO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2

InChI Key

WUBBCYRDJZNINH-UHFFFAOYSA-N

SMILES

C1COC2=CC=CC=C2C1CI

Canonical SMILES

C1COC2=CC=CC=C2C1CI

synonyms

3,4-DIHYDRO-4-(IODOMETHYL)-2H-1-BENZOPYRAN

Origin of Product

United States

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